1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Orthogonal protection Chemoselective deprotection Piperidine building blocks

This orthogonally protected piperidine scaffold (Cbz on ring nitrogen / tert-butyl ester on C4) enables sequential, chemoselective deprotection critical for diversifying both the amine and carboxylate termini in multi-step syntheses. Unlike the regioisomer CAS 177990-33-9 (Boc on N / benzyl ester on C4), hydrogenolytic Cbz removal frees the piperidine NH while the acid-labile tert-butyl ester remains intact, avoiding premature ester cleavage. Validated in Vertex-patented ATR kinase inhibitor routes and ROMK (Kir1.1) channel inhibitor programs. A documented procedure delivers 83% yield via filtration-based purification without chromatography—facilitating pilot-scale adaptation and cost-effective route scouting. Competitive B2B pricing; request a bulk quote today.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 882738-24-1
Cat. No. B2626343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate
CAS882738-24-1
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
InChIKeyUDBQMLYIAIDUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1): Orthogonally Protected Piperidine Building Block for Multi-Step Pharmaceutical Synthesis


1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1), also known as tert-Butyl N-carbobenzoxy-4-piperidinecarboxylate or N-Cbz-4-piperidinecarboxylic acid tert-butyl ester, is a bifunctional piperidine derivative carrying a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen and a tert-butyl ester on the 4-carboxylic acid [1]. With molecular formula C₁₈H₂₅NO₄ and molecular weight 319.4 g/mol, it belongs to the 1,4-piperidinedicarboxylate class of heterocyclic building blocks widely employed in medicinal chemistry and pharmaceutical intermediate manufacturing . Its defining structural feature is the orthogonal protection pattern—Cbz (cleavable by catalytic hydrogenolysis) on the amine and tert-butyl ester (cleavable by mild acid) on the carboxylate—which enables sequential, chemoselective deprotection in multi-step synthetic routes [2].

Why 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate Cannot Be Replaced by Its Regioisomer or Simpler Analogs


The orthogonal protecting group arrangement in 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate—Cbz on nitrogen and tert-butyl ester on the 4-carboxylate—is not interchangeable with its regioisomer 4-benzyl 1-tert-butyl piperidine-1,4-dicarboxylate (CAS 177990-33-9), which carries a Boc group on nitrogen and a benzyl ester on the carboxylate [1]. This positional swap fundamentally reverses the chemoselective deprotection sequence: the target compound permits hydrogenolytic Cbz removal to free the piperidine NH while retaining the tert-butyl ester intact for subsequent acid-labile cleavage, whereas the regioisomer requires acidic Boc deprotection first, leaving the benzyl ester susceptible to premature hydrogenolysis [2]. Substituting a simpler methyl ester analog (CAS 138163-07-2) sacrifices both the steric bulk and the acid-labile character of the tert-butyl ester, while the free acid (CAS 10314-98-4) eliminates ester protection entirely, exposing the carboxylate to undesired side reactions during amide bond formation or organometallic coupling steps [3].

Quantitative Differentiation Evidence for 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1) vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz-on-Nitrogen / tert-Butyl Ester-on-Carboxylate vs. Regioisomer with Reversed Protecting Groups

The target compound (CAS 882738-24-1) places the hydrogenolysis-labile Cbz group on the piperidine nitrogen and the acid-labile tert-butyl ester on the 4-carboxylate. In contrast, its constitutional isomer 4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate (CAS 177990-33-9) places the acid-labile Boc group on nitrogen and the hydrogenolysis-labile benzyl ester on the carboxylate. This positional reversal dictates the order and conditions of deprotection: the target compound allows Cbz removal via H₂/Pd-C while preserving the tert-butyl ester for a subsequent TFA-mediated cleavage step; the regioisomer must undergo acidic Boc removal first, with the benzyl ester then cleaved by hydrogenolysis [1]. The benzyl ester in the regioisomer is susceptible to premature hydrogenolysis if Pd-catalyzed steps precede acidic deprotection, whereas the tert-butyl ester in the target compound remains stable under hydrogenation conditions [2].

Orthogonal protection Chemoselective deprotection Piperidine building blocks Multi-step synthesis

Documented Synthesis Yield: 83% Isolated Yield via tert-Butyl N,N′-Diisopropylimidocarbamate Method from Patent US08012982

A patent-documented synthesis of 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1) starting from 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid using tert-butyl N,N′-diisopropylimidocarbamate in dichloromethane at ambient temperature delivered the product in 83% isolated yield after filtration through celite and silica gel [1]. This yield serves as a benchmark for procurement evaluation: the methyl ester analog 1-benzyl 4-methyl piperidine-1,4-dicarboxylate (CAS 138163-07-2) is typically synthesized via carbodiimide-mediated coupling with methanol, which can achieve comparable yields (no directly comparable patent yield data identified in open literature) but produces an ester that cannot be selectively cleaved under acidic conditions in the presence of acid-sensitive functionalities .

Synthesis yield Patent-documented procedure tert-Butyl esterification Process chemistry

Physicochemical Profile Differentiation: tert-Butyl Ester Confers Higher Lipophilicity and Steric Bulk vs. Free Acid and Methyl Ester Analogs

Computed physicochemical properties from ChemSpider (ACD/Labs Percepta Platform) reveal that 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1) exhibits a LogP of 3.35, density of 1.1±0.1 g/cm³, and boiling point of 420.0±45.0 °C . Its regioisomer CAS 177990-33-9 shows nearly identical computed values (density 1.1±0.1 g/cm³, boiling point 415.5±38.0 °C) , confirming that physicochemical differentiation between these isomers is minimal—the critical difference is chemical (deprotection orthogonality). In contrast, the free acid analog N-Cbz-4-piperidinecarboxylic acid (CAS 10314-98-4) has a lower molecular weight (263.29 vs. 319.4 g/mol), higher density (1.3±0.1 g/cm³), a defined melting point of 78 °C, and higher boiling point (443.9±45.0 °C), reflecting the absence of the lipophilic tert-butyl ester group . The methyl ester analog (CAS 138163-07-2) has a substantially lower molecular weight of 277.32 g/mol .

Lipophilicity Steric bulk Computed physicochemical properties ADME optimization

Patent-Cited Intermediate Utility Across Three Distinct Therapeutic Programs: ATR Kinase, ROMK Channel, and HCV Replication

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1) is explicitly cited as a synthetic intermediate in patent families covering three mechanistically distinct therapeutic targets . Specifically: (i) Vertex Pharmaceuticals' ATR protein kinase inhibitor program (Paragraphs 0508–0509 of WO2015/017589 and related filings) names this compound as an intermediate for preparing I-A and I-B series ATR inhibitors for oncology applications [1]; (ii) ROMK (Kir1.1) channel inhibitor patents cite it as a key building block for diuretic/natriuretic agents targeting hypertension and heart failure [2]; (iii) HCV replication modulator patents (US9428502, US10226449) reference piperidine-1,4-dicarboxylate intermediates in the synthesis of antiviral compounds demonstrating EC₅₀ values as low as 4 nM in the HCV 1b replicon system [3]. While the final bioactive compounds—not the intermediate itself—were assayed, the repeated citation across independent therapeutic programs validates the broad utility of this specific protection pattern.

ATR kinase inhibitor ROMK channel inhibitor HCV antiviral Patent intermediate Pharmaceutical building block

Commercial Purity Specifications: 98% Standard Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) vs. Comparator Vendors at 95–97%

Bidepharm supplies 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1) at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . AKSci offers the compound at 95% minimum purity . Fujifilm Wako (Combi-Blocks) lists the compound as catalog AM-2506 with refrigerated storage requirement . The regioisomer CAS 177990-33-9 is available from Sigma-Aldrich at 97% purity and from Fluorochem at unspecified purity. The methyl ester analog (CAS 138163-07-2) is listed at 97–99% purity across vendors . The 98% purity specification with verified batch QC documentation meets the ≥97% threshold commonly required for multi-step pharmaceutical intermediate procurement where impurity carry-through must be minimized.

Purity specification Quality control Vendor comparison Batch QC documentation

Optimal Procurement and Application Scenarios for 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (CAS 882738-24-1)


Multi-Step Synthesis of ATR Kinase Inhibitor Candidates Requiring Sequential N-Deprotection Before C4-Functionalization

Medicinal chemistry teams synthesizing ATR kinase inhibitors for oncology can exploit the Cbz-on-N / tert-butyl-ester-on-C4 protection pattern to selectively hydrogenolyze the Cbz group (H₂, Pd/C) and unveil the piperidine NH for diversification (e.g., sulfonylation, reductive amination, or urea formation), while the tert-butyl ester remains intact. The carboxylic acid is subsequently revealed by TFA treatment for amide coupling with elaborated amine fragments. This sequential strategy, validated by Vertex Pharmaceuticals' patent filings [1], is inaccessible using the regioisomer CAS 177990-33-9, where acidic Boc removal would concurrently risk benzyl ester cleavage.

ROMK Channel Inhibitor Intermediate for Cardiovascular Drug Discovery with Orthogonal Deprotection Requirements

Research groups developing ROMK (Kir1.1) channel inhibitors as novel diuretic/natriuretic agents can employ this compound as a key piperidine scaffold intermediate. The patent literature explicitly cites 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate as a precursor in ROMK inhibitor synthesis . The orthogonal protection strategy enables late-stage functionalization of either the amine or the carboxylic acid without protecting group incompatibility—critical for SAR exploration where both the N-substituent and the C4-substituent must be independently varied.

HCV Antiviral Replicon SAR Studies Using Piperidine-1,4-dicarboxylate Core Intermediates

Antiviral research programs targeting HCV replication can procure this compound as a validated intermediate for constructing piperidine-1,4-dicarboxylate-derived inhibitors. Patent US9428502 and US10226449 describe HCV 1b replicon-active compounds (EC₅₀ as low as 4 nM) that are structurally derived from 1,4-dicarboxylate piperidine intermediates [2]. The tert-butyl ester provides a traceless protecting group strategy: it can be carried through multiple synthetic steps and cleaved in the final stage to reveal the free carboxylic acid or be directly converted to the corresponding amide via aminolysis.

Process Chemistry Scale-Up Evaluation Using Patent-Documented 83% Yield Procedure

Process R&D teams evaluating scale-up feasibility can reference the US08012982 patent procedure, which delivers 83% isolated yield using commercially available 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid and tert-butyl N,N′-diisopropylimidocarbamate under ambient conditions in DCM [3]. The filtration-based purification (celite/silica gel pad) avoids aqueous workup and chromatography, suggesting amenability to pilot-scale adaptation. This documented procedure provides a starting point for cost-of-goods estimation and route scouting without requiring de novo method development.

Quote Request

Request a Quote for 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.